Regioselective C7 Borylation Yield on Unprotected 2-Substituted Indole
The Ir-catalyzed borylation of unprotected 2-substituted indoles, specifically utilizing a C2-TMS directing group, enables exclusive functionalization at the C7 position. In contrast, unprotected indoles lacking a C2 substituent undergo non-selective diborylation, leading to complex mixtures and significantly lower yields of the desired monofunctionalized product [1]. This demonstrates that the TMS group is essential for achieving high-yielding, single-isomer product formation without requiring N-protection/deprotection sequences.
| Evidence Dimension | Isolated Yield of Monoborylated Product |
|---|---|
| Target Compound Data | Good to high yield (representative entry: 82% for a one-pot borylation/Suzuki sequence on a 2-substituted indole) [1] |
| Comparator Or Baseline | Unprotected indole without C2 substituent (C2-H): yields of diborylated products; low yield of desired C7-monoborylated due to competing C2 borylation [1]. |
| Quantified Difference | C2-substituted indoles yield a single 7-borylated product; C2-unsubstituted indoles yield complex mixtures requiring extensive purification. The alternative one-pot sequence on a C2-protected indole afforded the 7-arylated product in 82% isolated yield from the parent indole [1]. |
| Conditions | Ir-catalyzed C-H borylation using [Ir(OMe)(COD)]2/dtbbpy at 60°C, followed by one-pot Pd-catalyzed Suzuki-Miyaura cross-coupling with an aryl bromide. |
Why This Matters
The presence of the C2-TMS group directly enables a significantly simplified synthetic route, eliminating the need for nitrogen protecting group chemistry and providing a single, predictable product, which is a critical factor in scaling up or constructing complex molecular libraries.
- [1] Paul, S.; Chotana, G. A.; Holmes, D.; Reichle, R. C.; Maleczka, R. E., Jr.; Smith, M. R., III. Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. J. Am. Chem. Soc. 2006, 128 (48), 15552–15553. View Source
